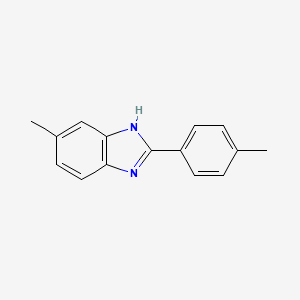

5-Methyl-2-p-tolyl-1H-benzoimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBSAVHQPYKEQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358400 | |

| Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7118-66-3 | |

| Record name | 6-Methyl-2-(4-methylphenyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7118-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 P Tolyl 1h Benzoimidazole

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular vibrations and functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for 5-Methyl-2-p-tolyl-1H-benzoimidazole is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3400-3100 cm⁻¹. researchgate.net For similar benzimidazole (B57391) structures, such as 5-Methyl-2-phenyl-1H-benzimidazole, this N-H stretch has been observed around 3435 cm⁻¹. rsc.org The aromatic C-H stretching vibrations from both the benzimidazole and tolyl ring systems are anticipated in the 3100-3000 cm⁻¹ range. researchgate.net Aliphatic C-H stretching from the methyl groups on both the benzimidazole and tolyl moieties would likely produce signals around 2919 cm⁻¹. researchgate.netrsc.org

Table 1: Expected FTIR Peaks for 5-Methyl-2-p-tolyl-1H-benzoimidazole

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3435 - 3124 | N-H (Imidazole) | Stretching |

| 3093 - 3041 | C-H (Aromatic) | Stretching |

| 2962 - 2919 | C-H (Aliphatic) | Stretching |

| 1620 - 1631 | C=N (Imidazole) | Stretching |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrational modes that may be weak or absent in an FTIR spectrum. It is particularly sensitive to non-polar bonds. Studies on related molecules, such as 5-methylbenzimidazole, have utilized FT-Raman spectroscopy to analyze their vibrational frequencies in detail. nih.gov The molecular geometry and vibrational frequencies are often calculated using density functional theory (DFT) methods to aid in the assignment of the observed Raman bands. nih.gov For 5-Methyl-2-p-tolyl-1H-benzoimidazole, Raman spectroscopy would help confirm the assignments of aromatic ring vibrations and the vibrations associated with the carbon skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of organic molecules in solution. By analyzing the spectra from ¹H NMR, ¹³C NMR, and various two-dimensional techniques, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Chemical Shifts

The ¹H NMR spectrum provides information about the different chemical environments of protons in the molecule. For 5-Methyl-2-p-tolyl-1H-benzoimidazole, distinct signals are expected for the N-H proton, the aromatic protons, and the methyl protons.

Based on data from closely related compounds, the N-H proton of the imidazole ring is expected to appear as a broad singlet at a very downfield chemical shift, typically above 12.0 ppm when measured in DMSO-d₆. rsc.orgrsc.org The protons of the p-tolyl group should appear as a characteristic AA'BB' system, with two distinct doublets in the aromatic region (δ 7.0-8.0 ppm). rsc.org The three protons on the benzimidazole ring system would present as a singlet for the H-4 proton, a doublet for the H-7 proton, and a doublet of doublets for the H-6 proton, all within the aromatic region. rsc.org The two methyl groups are expected to appear as sharp singlets. The methyl group attached to the tolyl ring would likely resonate around 2.3-2.4 ppm, while the methyl group at the 5-position of the benzimidazole ring would appear at a similar shift, around 2.4-2.6 ppm. rsc.orgrsc.org

Table 2: Expected ¹H NMR Chemical Shifts for 5-Methyl-2-p-tolyl-1H-benzoimidazole (in DMSO-d₆)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 12.0 | broad singlet |

| Aromatic (Tolyl & Benzimidazole) | 7.0 - 8.2 | multiplet |

| CH₃ (Benzimidazole at C5) | ~2.4 - 2.6 | singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The spectrum of 5-Methyl-2-p-tolyl-1H-benzoimidazole would show distinct signals for the imidazole, benzene (B151609), and methyl carbons. The C2 carbon of the imidazole ring, positioned between two nitrogen atoms, is characteristically deshielded and appears significantly downfield, often in the range of 150-155 ppm. rsc.org The other aromatic and quaternary carbons of the benzimidazole and tolyl rings would resonate in the typical aromatic region of δ 110-145 ppm. rsc.orgrsc.org The two methyl carbons are expected to appear in the upfield aliphatic region, typically around 21 ppm. rsc.org

Table 3: Expected ¹³C NMR Chemical Shifts for 5-Methyl-2-p-tolyl-1H-benzoimidazole

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imidazole) | 150 - 155 |

| Aromatic & Quaternary Carbons | 110 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 5-Methyl-2-p-tolyl-1H-benzoimidazole, COSY would show correlations between the adjacent aromatic protons on the benzimidazole ring (H-6 with H-7) and on the tolyl ring, confirming their relative positions. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would definitively link the proton signals of the methyl groups to their corresponding carbon signals and connect each aromatic proton to its respective carbon atom in the rings. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. ugm.ac.id For instance, the protons of the methyl group at C5 would show correlations to carbons C4, C5, and C6. The protons of the tolyl-methyl group would show correlations to the tolyl ring carbons C1', C3', and C5'. The N-H proton would likely show correlations to the key carbons C2 and C7a, confirming the core structure of the benzimidazole system. ugm.ac.id

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structural features of a compound through its fragmentation pattern. For 5-Methyl-2-p-tolyl-1H-benzoimidazole, this method confirms its molecular formula as C15H14N2 and provides a molecular weight of approximately 222.29 g/mol . scbt.comchemicalbook.com

Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak (M+) corresponding to its molecular weight. The fragmentation of this class of compounds typically involves the cleavage of bonds within the benzimidazole core and the substituent groups. While specific fragmentation data for 5-Methyl-2-p-tolyl-1H-benzoimidazole is not detailed in the provided results, general fragmentation patterns for similar benzimidazole derivatives can be inferred. For instance, the fragmentation of 2-p-tolyl-1H-benzoimidazole, a closely related compound, shows characteristic fragmentation under collision-induced dissociation (CID). massbank.jpmassbank.eu The fragmentation of the benzimidazole ring system and the loss of the tolyl or methyl substituents are common pathways. The stability of the benzimidazole ring often leads to fragments retaining this core structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise data on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. While a specific crystallographic study for 5-Methyl-2-p-tolyl-1H-benzoimidazole was not found, analysis of closely related structures, such as 1-phenyl-2-p-tolyl-1H-benzimidazole and 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, provides valuable insights into the expected structural features. nih.govnih.gov

The molecular conformation of 5-Methyl-2-p-tolyl-1H-benzoimidazole is dictated by the spatial arrangement of the benzimidazole core and the p-tolyl substituent. The bond lengths and angles within the benzimidazole ring are expected to be consistent with those of other benzimidazole derivatives. For example, in 1-phenyl-2-p-tolyl-1H-benzimidazole, the bond lengths and angles are reported to be within normal ranges. nih.gov The tables below provide representative data for the types of geometrical parameters that would be determined from a single-crystal X-ray diffraction study.

Interactive Table: Representative Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C7 | Value |

| N2 | C7 | Value |

| C1 | C2 | Value |

| C8 | C9 | Value |

| C14 | C15 | Value |

Note: The values in this table are placeholders and would be populated with precise data from an experimental X-ray crystallographic analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole.

Interactive Table: Representative Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | N1 | C7 | Value |

| C6 | N2 | C7 | Value |

| N1 | C7 | N2 | Value |

| C8 | C9 | C10 | Value |

Note: The values in this table are placeholders and would be populated with precise data from an experimental X-ray crystallographic analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole.

Interactive Table: Representative Torsion Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C6 | N1 | C7 | C8 | Value |

| N1 | C7 | C8 | C9 | Value |

| C2 | C1 | C6 | N1 | Value |

Note: The values in this table are placeholders and would be populated with precise data from an experimental X-ray crystallographic analysis of 5-Methyl-2-p-tolyl-1H-benzoimidazole.

The benzimidazole ring system, which consists of a fused benzene and imidazole ring, is generally expected to be planar. nih.gov Studies on similar compounds confirm the planarity of this core structure. nih.gov Any slight deviations from planarity would be quantified by calculating the root-mean-square deviation of the atoms from the mean plane of the ring system.

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding and van der Waals forces. In the case of 5-Methyl-2-p-tolyl-1H-benzoimidazole, the N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atom in the same ring can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers. For instance, in the crystal structure of 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole, intermolecular C-H···N interactions are observed, which link molecules into centrosymmetric dimers. nih.gov The p-tolyl groups can also participate in π-π stacking interactions, further stabilizing the crystal structure.

Intermolecular Interactions in the Crystal Lattice

Hydrogen Bonding Networks (e.g., C-H⋯N, O-H⋯N, C-H⋯O)

In the crystal structures of benzimidazole derivatives, hydrogen bonding plays a pivotal role. For compounds structurally similar to 5-Methyl-2-p-tolyl-1H-benzoimidazole, such as 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole, intermolecular C-H⋯N interactions are significant. nih.gov These interactions link molecules into centrosymmetric dimers, forming characteristic R2(8) ring motifs. nih.gov In the case of 1-Phenyl-2-p-tolyl-1H-benzimidazole, weak C—H⋯N interactions are also observed, which connect the molecules into chains. researchgate.net While specific O-H⋯N or C-H⋯O bonds are not detailed for the title compound due to the absence of hydroxyl or carbonyl groups, their presence in analogous structures highlights the versatile hydrogen bonding capabilities of the benzimidazole scaffold. nih.gov

For instance, in the crystal structure of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, both O—H⋯N and O—H⋯O hydrogen-bonding interactions are present, leading to the formation of two-dimensional hydrogen-bonded layers. nih.gov

Table 1: Hydrogen Bond Geometries in a Related Benzimidazole Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| C(15)-H(15A)···N(2) | 0.93 | 2.64 | 3.449(4) | 146 | x+1, y, z |

Data for 1-Phenyl-2-p-tolyl-1H-benzimidazole, a structurally related compound. researchgate.net

π-π Stacking Interactions

Aromatic systems, such as the benzimidazole and tolyl rings in the title compound, frequently engage in π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the crystal's cohesive energy. In many benzimidazole derivatives, these stacking interactions lead to the formation of column-like or layered structures. For example, in the crystal structure of 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, π–π interactions contribute to the crystal cohesion. nih.gov The specific geometry and energy of these interactions in 5-Methyl-2-p-tolyl-1H-benzoimidazole would depend on the relative orientation and distance between the aromatic rings in the crystal lattice.

C-H⋯π Interactions

C-H⋯π interactions, where a C-H bond acts as a weak hydrogen bond donor to a π-system, are another crucial stabilizing force in the crystal packing of aromatic-rich molecules. In the structure of 1-Phenyl-2-p-tolyl-1H-benzimidazole, C—H⋯π interactions are a noted feature of the crystal structure. researchgate.net These interactions typically involve the hydrogen atoms of the methyl group or the aromatic C-H bonds of the tolyl and benzimidazole rings interacting with the π-electron clouds of adjacent aromatic systems. The presence of both C-H donors and multiple aromatic rings in 5-Methyl-2-p-tolyl-1H-benzoimidazole makes the formation of a complex network of C-H⋯π interactions highly probable.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.

For a related benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol, Hirshfeld surface analysis revealed the following distribution of intermolecular contacts:

H⋯H (47.5%)

C⋯H/H⋯C (27.6%)

O⋯H/H⋯O (12.4%)

N⋯H/H⋯N (6.1%)

C⋯C (4.6%) nih.gov

This analysis highlights the predominance of H⋯H contacts, which is typical for organic molecules. The significant contributions from C⋯H/H⋯C, O⋯H/H⋯O, and N⋯H/H⋯N contacts underscore the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.gov A similar analysis for 5-Methyl-2-p-tolyl-1H-benzoimidazole would provide precise quantitative data on the contributions of C-H···N, π-π, and C-H···π interactions to its crystal stability.

Table 2: Hirshfeld Surface Contact Percentages for a Related Benzimidazole

| Contact Type | Contribution (%) |

| H···H | 47.5 |

| C···H/H⋯C | 27.6 |

| O···H/H⋯O | 12.4 |

| N⋯H/H⋯N | 6.1 |

| C⋯C | 4.6 |

Data for 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. nih.gov

Other Spectroscopic and Analytical Techniques for Comprehensive Characterization

A comprehensive understanding of 5-Methyl-2-p-tolyl-1H-benzoimidazole requires the application of various spectroscopic and analytical techniques in conjunction with X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. For a related compound, 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the ¹H NMR spectrum showed characteristic signals for the methyl and aromatic protons, while the ¹³C NMR spectrum provided information on the carbon framework. mdpi.com Similar spectra for 5-Methyl-2-p-tolyl-1H-benzoimidazole would allow for the assignment of all proton and carbon signals, confirming the connectivity of the methyl and tolyl groups to the benzimidazole core.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as FT-IR and FT-Raman are used to identify the functional groups present in the molecule. The spectra would be expected to show characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and aromatic ring vibrations.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of 5-Methyl-2-p-tolyl-1H-benzoimidazole would likely exhibit bands corresponding to π-π* transitions within the conjugated benzimidazole and tolyl ring systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₁₅H₁₄N₂. scbt.com

Computational Studies (DFT): Density Functional Theory (DFT) calculations are often employed to complement experimental data. researchgate.netdoaj.orgdergipark.org.tr By optimizing the molecular geometry and calculating vibrational frequencies and NMR chemical shifts, DFT can provide deeper insights into the electronic structure and spectroscopic properties of the molecule. researchgate.netdoaj.orgdergipark.org.tr

Theoretical and Computational Chemistry Studies of 5 Methyl 2 P Tolyl 1h Benzoimidazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular systems. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are widely used to predict the properties of benzimidazole (B57391) derivatives with a high degree of accuracy. researchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of benzimidazole derivatives due to its balance of computational cost and accuracy. biointerfaceresearch.commaterialsciencejournal.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used in conjunction with basis sets like 6-311++G(d,p) to investigate the electronic properties of such molecules. researchgate.net These calculations provide essential information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Ab initio methods, such as Hartree-Fock (HF), offer an alternative, often more computationally intensive, approach. researchgate.net While DFT methods are generally favored for their efficiency, ab initio calculations can provide valuable benchmark data. Both DFT and ab initio approaches are instrumental in elucidating the electronic environment of 5-Methyl-2-p-tolyl-1H-benzoimidazole, including its molecular orbitals and charge distribution. nih.gov

Geometry Optimization and Conformational Stability Analysis

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. nih.gov For 5-Methyl-2-p-tolyl-1H-benzoimidazole, this process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. DFT methods, such as B3LYP with an appropriate basis set, are employed to calculate the equilibrium geometry. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Benzimidazole Derivative This table presents typical bond lengths and angles for a benzimidazole structure optimized using DFT calculations, providing an example of the data obtained from geometry optimization.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-N (imidazole) | 1.32 - 1.39 | C-N-C (imidazole) | 105 - 110 |

| C-H (aromatic) | 1.08 | N-C-N (imidazole) | 110 - 115 |

| N-H | 1.01 | C-C-H (aromatic) | 119 - 121 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computed structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.govmdpi.com These theoretical predictions are invaluable for assigning experimental NMR signals, especially for complex molecules where assignments may be ambiguous. nih.gov Calculations are often performed for the molecule in different environments, such as in the gas phase or in a solvent like DMSO, to mimic experimental conditions. researchgate.netnih.gov

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of 5-Methyl-2-p-tolyl-1H-benzoimidazole can be computed using DFT. researchgate.netresearchgate.net These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental data.

Table 2: Illustrative Calculated Vibrational Frequencies for a Benzimidazole Derivative This table shows examples of calculated vibrational frequencies and their corresponding assignments for a benzimidazole derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | ~3500 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch | 1620 - 1580 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H in-plane bend | 1300 - 1000 |

| C-H out-of-plane bend | 900 - 675 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a suite of descriptors that quantify this relationship.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across the entire molecule. researchgate.netnih.gov

Table 3: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative This table provides example values for HOMO, LUMO, and the energy gap calculated for a benzimidazole derivative.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -5.0 to -6.0 |

| E(LUMO) | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.0 to 5.0 |

Global and Local Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity Index)

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov

These parameters are useful for comparing the reactivity of different molecules and for predicting how 5-Methyl-2-p-tolyl-1H-benzoimidazole might behave in various chemical environments. biointerfaceresearch.comnih.gov Local reactivity descriptors, often derived from the molecular electrostatic potential (MEP), can identify specific atomic sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 4: Illustrative Global Reactivity Descriptors for a Benzimidazole Derivative This table shows example values for various global reactivity descriptors calculated for a benzimidazole derivative.

| Descriptor | Formula | Typical Value Range |

|---|---|---|

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.0 - 4.5 eV |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 1.5 - 2.5 eV |

| Chemical Softness (S) | 1/(2η) | 0.2 - 0.33 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | 1.8 - 4.0 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. This mapping allows for the prediction of reactive sites for both electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of negative potential, typically associated with high electron density and lone pairs of electrons, making them susceptible to electrophilic attack. Conversely, blue areas signify regions of positive potential, characterized by electron deficiency and a propensity for nucleophilic attack. Green and yellow regions denote areas with intermediate or near-zero potential.

For benzimidazole derivatives, MEP analysis helps in identifying the key sites for intermolecular interactions. In a typical benzimidazole structure, the nitrogen atoms of the imidazole (B134444) ring are electron-rich, rendering them as primary sites for electrophilic attack and hydrogen bonding. For instance, in studies of related benzimidazole compounds, the regions around the nitrogen atoms consistently show a negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is a key factor in stabilizing a molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

For 5-Methyl-2-p-tolyl-1H-benzoimidazole, NBO analysis would be expected to show strong intramolecular hyperconjugative interactions. Key interactions would likely involve the delocalization of the lone pair electrons of the nitrogen atoms (LP(N)) to the π* antibonding orbitals of the aromatic rings. The presence of the electron-donating methyl and tolyl groups would further influence the electronic environment, potentially enhancing the stability through additional hyperconjugative interactions. A hypothetical NBO analysis might reveal the interactions presented in the table below, which are typical for similar aromatic heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N1) | π* (C2-N3) | ~20-30 |

| LP (N1) | π* (C8-C9) | ~5-10 |

| LP (N3) | π* (C2-N1) | ~20-30 |

| π (C4-C5) | π* (C6-C7) | ~15-25 |

| π (C8-C9) | π* (C4-C5) | ~15-25 |

| Note: This table is illustrative and contains hypothetical data for 5-Methyl-2-p-tolyl-1H-benzoimidazole based on typical values for similar compounds. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the dynamic properties, conformational changes, and intermolecular interactions of a compound.

Investigation of Molecular Behavior in Different Environments

MD simulations of benzimidazole derivatives have been employed to understand their behavior in various environments, such as in the presence of a solvent or interacting with biological macromolecules. These simulations can reveal how the molecule adapts its conformation and interacts with its surroundings. For example, a study on other benzimidazole derivatives showed their stability and conformational flexibility within the active site of a protein. researchgate.net

For 5-Methyl-2-p-tolyl-1H-benzoimidazole, MD simulations could be used to explore its conformational landscape. The rotational freedom around the single bond connecting the tolyl group to the benzimidazole core would be a key aspect to investigate. The simulations would likely show that the molecule can adopt various torsional angles, with certain conformations being more energetically favorable. The stability of the planar benzimidazole ring system would also be a central feature of its dynamic behavior.

Interactions with Surfaces or Solvents

The interactions of a molecule with its solvent environment are crucial for understanding its solubility, reactivity, and transport properties. MD simulations can model these interactions in detail. For instance, simulations of imidazole in aqueous solution have shown the formation of hydration shells around the molecule, with specific hydrogen bonding patterns between the imidazole nitrogen atoms and water molecules. rdd.edu.iq

Thermodynamic Properties Calculation

Computational chemistry methods can be used to predict the thermodynamic properties of a molecule, such as its entropy, enthalpy, and heat capacity. These calculations are often performed using statistical thermodynamics based on data from quantum mechanical calculations, such as vibrational frequencies.

Entropy, Enthalpy, and Heat Capacity Determinations

The standard molar enthalpy of formation, entropy, and heat capacity are fundamental thermodynamic properties that characterize the stability and energy of a compound. For benzimidazole derivatives, these properties have been determined both experimentally and through computational methods. For example, the standard molar enthalpies of formation for 2-phenylbenzimidazole (B57529) and 2-benzylbenzimidazole have been derived from combustion calorimetry and vapor pressure measurements. researchgate.net

For 5-Methyl-2-p-tolyl-1H-benzoimidazole, these thermodynamic parameters can be calculated using computational methods like Density Functional Theory (DFT). The calculations would involve optimizing the molecular geometry and computing the vibrational frequencies. From these, the thermodynamic functions can be derived. The table below presents a hypothetical set of calculated thermodynamic properties for 5-Methyl-2-p-tolyl-1H-benzoimidazole at a standard temperature, based on values for similar molecules.

| Thermodynamic Property | Calculated Value |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | ~250-300 kJ/mol |

| Standard Molar Entropy (gas, 298.15 K) | ~450-500 J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) (gas, 298.15 K) | ~200-250 J/(mol·K) |

| Note: This table is illustrative and contains hypothetical data for 5-Methyl-2-p-tolyl-1H-benzoimidazole based on typical values for analogous compounds. |

These calculated values provide crucial data for understanding the energetic landscape of the molecule and can be used in the modeling of chemical reactions and phase equilibria.

Nonlinear Optical (NLO) Properties Prediction and Analysis

The investigation of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in advanced technologies such as optical data storage, telecommunications, and signal processing. nih.govresearchgate.net Benzimidazole derivatives are of particular interest in this field owing to their inherent π-electron systems, which can be readily modified to enhance their NLO response. researchgate.netmdpi.com Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting and analyzing the NLO properties of such molecules, offering insights into their structure-property relationships. journaleras.com

The NLO response of a molecule is primarily determined by its hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. nih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The introduction of electron-donating and electron-withdrawing groups at different positions on the benzimidazole scaffold can significantly influence the intramolecular charge transfer (ICT) characteristics and, consequently, the hyperpolarizability.

In the case of 5-Methyl-2-p-tolyl-1H-benzoimidazole, the methyl group (-CH3) at the 5-position of the benzimidazole ring acts as a weak electron-donating group. The p-tolyl group at the 2-position, which is a toluene (B28343) substituent, also possesses an electron-donating methyl group. The interplay of these substituents with the π-conjugated system of the benzimidazole core is expected to induce a notable NLO response.

While specific computational studies on the NLO properties of 5-Methyl-2-p-tolyl-1H-benzoimidazole are not extensively available, research on structurally similar benzimidazole derivatives provides valuable insights. For instance, studies on various 2-aryl benzimidazoles have shown that the nature of the aryl substituent significantly impacts the NLO properties. nih.govacs.org

Detailed Research Findings from Analogous Systems:

Computational analyses of related benzimidazole derivatives, often performed using DFT with functionals like B3LYP and CAM-B3LYP, have demonstrated several key trends that can be extrapolated to 5-Methyl-2-p-tolyl-1H-benzoimidazole. mdpi.comjournaleras.com

Influence of Substituents: The presence of electron-donating groups generally enhances the first hyperpolarizability (β) of benzimidazole derivatives. The methyl groups in 5-Methyl-2-p-tolyl-1H-benzoimidazole are expected to contribute to an increased electron density within the π-system, facilitating ICT and leading to a significant NLO response.

Role of the π-Bridge: The benzimidazole ring itself acts as a π-conjugated bridge, facilitating charge transfer between the donor and acceptor moieties. The extent of this charge transfer is a critical factor in determining the magnitude of the hyperpolarizability.

Impact of Molecular Geometry: The planarity of the molecule and the dihedral angles between the benzimidazole ring and the aryl substituent can affect the π-conjugation and, therefore, the NLO properties. nih.gov

To provide a quantitative perspective, the following interactive data table summarizes typical NLO property calculations for substituted benzimidazole derivatives from the literature. It is important to note that these values are for analogous compounds and not for 5-Methyl-2-p-tolyl-1H-benzoimidazole itself.

Table 1: Representative Calculated NLO Properties of Substituted Benzimidazole Derivatives

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| 2-Phenylbenzimidazole | DFT/B3LYP | 3.89 | 215.3 | 789.2 |

| 2-(4-Nitrophenyl)benzimidazole | DFT/B3LYP | 8.12 | 245.8 | 3456.7 |

| 5-Bromo-2-(4-methoxyphenyl)benzimidazole | CAM-B3LYP/6-31+G(d,p) | 5.34 | 289.4 | 1245.3 |

| 5-Nitro-2-phenylbenzimidazole | DFT/B3LYP | 7.56 | 233.1 | 2890.1 |

The data in the table clearly illustrates the significant impact of substituents on the NLO properties. For instance, the introduction of a strong electron-withdrawing nitro group in 2-(4-Nitrophenyl)benzimidazole leads to a substantial increase in both the dipole moment and the first hyperpolarizability compared to the unsubstituted 2-Phenylbenzimidazole.

For 5-Methyl-2-p-tolyl-1H-benzoimidazole, the electron-donating nature of both the methyl and p-tolyl groups would likely result in a moderate to high hyperpolarizability value, making it a potentially interesting candidate for NLO applications. However, without direct computational analysis, a precise quantitative prediction remains speculative. Further theoretical studies employing DFT calculations would be necessary to accurately determine the NLO properties of this specific compound and to fully elucidate the structure-property relationships at play. Such studies would typically involve geometry optimization, calculation of the electronic properties, and prediction of the polarizability and hyperpolarizability tensors.

Chemical Reactivity and Derivatization Strategies for 5 Methyl 2 P Tolyl 1h Benzoimidazole

Substitution Reactions on the Benzimidazole (B57391) Ring System

The benzimidazole ring is an aromatic system susceptible to electrophilic substitution. The electron-donating nature of the fused benzene (B151609) ring and the imidazole (B134444) system influences the position of substitution. Based on calculations, positions 4, 5, 6, and 7 of the benzimidazole core are π-excessive and thus prone to attack by electrophiles chemicalbook.com. In the case of 5-methyl-2-p-tolyl-1H-benzoimidazole, the presence of the methyl group at the 5-position further activates the benzene ring, directing incoming electrophiles primarily to the 4, 6, and 7 positions.

Nitration: The nitration of benzimidazole derivatives typically occurs on the benzene portion of the bicyclic system. For instance, the nitration of 2-amino-1-methylbenzimidazole (B158349) with potassium nitrate (B79036) in sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives longdom.org. Research on the nitration of 2-Alkyl-5(6)-methyl-benzimidazoles has shown that the nitro group is introduced at the 6 (or 5) position, demonstrating the directing effect of the alkyl group masterorganicchemistry.com. Similarly, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one with a potassium nitrate/sulfuric acid system leads to the formation of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one under specific temperature conditions nih.gov. These findings suggest that 5-methyl-2-p-tolyl-1H-benzoimidazole would undergo nitration at the available positions on its benzene ring, likely at positions 4, 6, and/or 7, depending on the reaction conditions.

Halogenation: Halogenation of the benzimidazole ring is a common modification. Electrophilic bromination of 2-amino-1-methyl benzimidazole results in a mixture of mono- and di-bromo substituted products, with bromine atoms incorporated at the 5 and 6 positions longdom.org. A study on 5(6)-(formylamino)benzimidazole showed that it undergoes smooth regioselective electrophilic bromination to yield the 4(7)-bromo derivative chem-soc.si. Theoretical studies have also been conducted to understand the effect of halogenation on the properties of benzimidazole derivatives nih.govacs.org. For 5-methyl-2-p-tolyl-1H-benzoimidazole, direct halogenation would be expected to occur on the activated benzene ring. For example, reacting a 2,5-dimethylbenzimidazole with a saturated solution of bleaching powder can yield a 1-chloro derivative researchgate.net.

Sulfonation: The introduction of a sulfonyl group or sulfonyl-containing moieties is another key derivatization strategy. Benzimidazole-sulfonyl hybrids have been synthesized and show a range of biological activities nih.govresearchgate.net. While direct sulfonation of the benzimidazole ring is less common, derivatives are often prepared through the reaction of an appropriately substituted benzimidazole with a sulfonyl chloride nih.govresearchgate.net. For example, benzimidazole can react with benzene sulfonyl chloride in the presence of a catalyst like DMAP to afford N-sulfonylated products nih.gov.

Table 1: Examples of Electrophilic Substitution on Benzimidazole Derivatives

Substrate Reagents and Conditions Product(s) Reference 2-Alkyl-5(6)-methyl-benzimidazole Nitrating agent 6-Nitro-2-alkyl-5-methyl-benzimidazole acs.org 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one KNO₃ / H₂SO₄ 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one chemicalbook.com 5(6)-(Formylamino)benzimidazole Electrophilic brominating agent 4(7)-Bromo-5(6)-(formylamino)benzimidazole masterorganicchemistry.com

Functionalization at the N-H Position

The N-H proton of the imidazole ring is acidic (pKa ≈ 12.8) and can be readily removed by a base, allowing for various functionalization reactions at the nitrogen atom chemicalbook.com.

N-Alkylation: Alkylation of the benzimidazole nitrogen is a widely used strategy to create diverse derivatives. The reaction typically proceeds by treating the benzimidazole with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride researchgate.netorganic-chemistry.org. For example, the synthesis of 2-p-tolyl-1-p-tolylmethyl-1H-benzimidazole was achieved by reacting o-phenylenediamine (B120857) with 4-methylbenzaldehyde (B123495), where one aldehyde molecule forms the 2-substituent and another alkylates the nitrogen atom orientjchem.orgnih.govgoogle.com. Protecting groups such as benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) are also commonly added at the N-H position to facilitate further reactions nih.gov.

Mannich Reaction: The Mannich reaction is a powerful method for introducing aminomethyl groups at the N-1 position of the benzimidazole ring. This one-pot, three-component reaction involves the benzimidazole, formaldehyde, and a primary or secondary amine nih.govnih.gov. Numerous Mannich bases of 2-substituted benzimidazoles have been synthesized by refluxing the benzimidazole, formaldehyde, and a chosen amine in a solvent like ethanol (B145695) researchgate.netmdpi.comrsc.org. This strategy allows for the introduction of a wide variety of substituents, significantly expanding the chemical space of the derivatives.

Table 2: General Procedures for N-H Functionalization of Benzimidazoles

Reaction Type General Reactants General Conditions Product Type Reference N-Alkylation Benzimidazole, Alkyl Halide, Base (e.g., K₂CO₃, NaH) Solvent (e.g., Acetone, THF, DMF), often heated 1-Alkyl-benzimidazole [15, 26] Mannich Reaction Benzimidazole, Formaldehyde, Secondary Amine Ethanol, Reflux 1-(Aminomethyl)-benzimidazole [4, 8] N-Acylation/Protection Benzimidazole, Acyl Chloride or Anhydride (e.g., Boc₂O), Base (e.g., DMAP) Solvent (e.g., Dichloromethane), Room Temperature 1-Acyl-benzimidazole researchgate.net

Modification of the p-Tolyl Moiety

The p-tolyl group at the 2-position offers additional sites for chemical modification, namely the benzylic methyl group and the aromatic ring itself.

Oxidation of the Benzylic Methyl Group: The methyl group of the p-tolyl substituent is a benzylic position and can be oxidized to other functional groups, most commonly a carboxylic acid. Standard reagents for this transformation include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). More modern, milder methods have also been developed, such as using molecular oxygen with catalysts like Co(OAc)₂/NaBr or using 30% hydrogen peroxide with a phase-transfer catalyst organic-chemistry.org. This transformation would convert 5-methyl-2-p-tolyl-1H-benzoimidazole into 2-(4-carboxyphenyl)-5-methyl-1H-benzoimidazole, a derivative with altered solubility and potential for further functionalization, such as amide or ester formation nih.gov.

Benzylic Bromination: The benzylic C-H bonds of the tolyl group are weaker than other alkyl C-H bonds and are susceptible to free-radical halogenation masterorganicchemistry.com. The most common method for this is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light masterorganicchemistry.comresearchgate.netchadsprep.comyoutube.com. This reaction would selectively introduce a bromine atom on the methyl group, yielding 2-(4-(bromomethyl)phenyl)-5-methyl-1H-benzoimidazole. This brominated derivative is a versatile intermediate, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups.

Substitution on the Tolyl Ring: The tolyl ring itself can undergo electrophilic aromatic substitution, although this is generally less favorable than substitution on the more activated benzimidazole ring system. The existing methyl group is an ortho-, para-director. Since the para-position is occupied by the C-2 of the benzimidazole, electrophilic attack would be directed to the ortho positions (positions 3' and 5' of the tolyl ring).

Synthesis of Hybrid Molecules and Conjugates Incorporating the 5-Methyl-2-p-tolyl-1H-benzoimidazole Core

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a common approach in drug design. The 5-methyl-2-p-tolyl-1H-benzoimidazole scaffold can serve as a core for creating such hybrid molecules.

Strategies for Hybrid Synthesis:

Derivatization at N-1: As discussed in section 5.2, the N-H position is a prime site for linking other molecular fragments. For instance, a second heterocyclic ring system could be introduced via N-alkylation or through a Mannich base linkage researchgate.netmdpi.com.

Functionalization of the p-Tolyl Group: The reactive handles generated on the p-tolyl group (e.g., a carboxylic acid from oxidation or a bromomethyl group from NBS bromination) are ideal for conjugation. The carboxylic acid can be coupled with amines or alcohols to form amides or esters, while the bromomethyl group can be used to link other molecules via nucleophilic substitution.

Coupling to the Benzimidazole Ring: Functional groups can be introduced onto the benzimidazole ring system (e.g., a bromo or iodo group via halogenation) which can then participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig to attach other aryl or heteroaryl moieties nih.gov.

Examples from related systems include the synthesis of benzimidazole-pyrazole hybrids nih.govacs.org, benzimidazole-sulfonyl hybrids nih.govresearchgate.net, and benzimidazole-chalcone conjugates nih.gov. These studies demonstrate established chemical pathways that could be adapted to the 5-methyl-2-p-tolyl-1H-benzoimidazole core to generate novel hybrid molecules.

Studies of Tautomeric Forms and their Chemical Implications

Like many asymmetrically substituted benzimidazoles, 5-methyl-2-p-tolyl-1H-benzoimidazole can exist as a mixture of two tautomers due to the migration of the proton between the two nitrogen atoms of the imidazole ring chemicalbook.com. This phenomenon is known as annular tautomerism.

In this specific case, the equilibrium is between 5-methyl-2-p-tolyl-1H-benzoimidazole and 6-methyl-2-p-tolyl-1H-benzoimidazole .

These two forms are chemically distinct, and their relative populations can be influenced by factors such as the solvent, temperature, and pH. While they are often in rapid equilibrium in solution, leading to averaged signals in techniques like NMR spectroscopy, they can exist as a single, distinct tautomer in the solid state nih.gov. A study on a different benzimidazole derivative showed that while NMR data in solution indicated tautomeric exchange, X-ray diffraction analysis of the crystal confirmed the existence of only one tautomer in the solid phase nih.gov.

The existence of this tautomeric equilibrium has significant chemical implications:

Reactivity: The two nitrogen atoms have different electronic environments in each tautomer (one pyrrole-like, one pyridine-like), which can affect their nucleophilicity and basicity. Reactions such as N-alkylation can therefore lead to a mixture of N-1 and N-3 substituted products, corresponding to the alkylation of each tautomer.

Biological Activity: The specific tautomeric form present can be crucial for binding to biological targets like enzymes or receptors. The different hydrogen bonding patterns (donor/acceptor capabilities) of each tautomer can lead to different binding affinities and, consequently, different biological activities.

Theoretical studies on related 5(6)-substituted benzimidazoles have been performed to calculate the relative stabilities and equilibrium constants of the tautomeric forms, providing insight into which form is likely to be predominant under given conditions nih.gov.

Table 3: List of Chemical Compounds

Compound Name 5-Methyl-2-p-tolyl-1H-benzoimidazole Potassium nitrate Sulfuric acid 2-Amino-1-methylbenzimidazole 5-Nitro-2-amino-1-methylbenzimidazole 6-Nitro-2-amino-1-methylbenzimidazole 2-Alkyl-5(6)-methyl-benzimidazole 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one 5(6)-(Formylamino)benzimidazole 4(7)-Bromo-5(6)-(formylamino)benzimidazole 2,5-Dimethylbenzimidazole Benzene sulfonyl chloride DMAP (4-Dimethylaminopyridine) Alkyl halide Potassium carbonate Sodium hydride 2-p-Tolyl-1-p-tolylmethyl-1H-benzimidazole o-Phenylenediamine 4-Methylbenzaldehyde Benzyl (Bn) group tert-Butyloxycarbonyl (Boc) group Formaldehyde Potassium permanganate (KMnO₄) Chromic acid (H₂CrO₄) 2-(4-Carboxyphenyl)-5-methyl-1H-benzoimidazole N-Bromosuccinimide (NBS) AIBN (Azobisisobutyronitrile) 2-(4-(Bromomethyl)phenyl)-5-methyl-1H-benzoimidazole 6-Methyl-2-p-tolyl-1H-benzoimidazole

Future Research Directions and Outlook for 5 Methyl 2 P Tolyl 1h Benzoimidazole Research

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of benzimidazoles, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids, can require harsh conditions, expensive catalysts, or hazardous solvents. chemmethod.comnih.govbeilstein-journals.org Future research will undoubtedly focus on developing greener, more efficient, and economically viable synthetic routes to 5-Methyl-2-p-tolyl-1H-benzoimidazole.

Key areas of development include:

Catalysis: The exploration of novel catalysts is a significant frontier. This includes the use of readily available and economical rare earth metals like erbium(III) trifluoromethanesulfonate, which has shown to promote environmentally friendly reactions with high selectivity and short reaction times. nih.govbeilstein-journals.org Other approaches involve using metal complexes, such as K4[Fe(CN)6], or nanoparticle catalysts like cadmium oxide (CdO) to facilitate the reaction under milder, often solvent-free, conditions. chemmethod.comresearchgate.net

Photocatalysis: A particularly innovative and sustainable approach is the use of photocatalysis. cnr.it This method can utilize solar light to drive the synthesis, for instance, through a one-pot tandem process starting from a nitro compound and ethanol (B145695). cnr.it The photocatalyst, such as modified TiO2, can generate the necessary reagents in situ, minimizing waste and energy consumption. cnr.it

Microwave-Assisted Synthesis: Microwave irradiation offers a green alternative to conventional heating, often leading to shorter reaction times, higher yields, and the avoidance of hazardous solvents. chemmethod.com

One-Pot Reactions: Designing multi-component, one-pot syntheses is a major goal for improving efficiency. organic-chemistry.orgnih.gov For example, cascade reactions of o-aminoanilines with terminal alkynes can produce functionalized benzimidazoles in good yields. organic-chemistry.org

These modern synthetic strategies promise not only to reduce the environmental impact of producing 5-Methyl-2-p-tolyl-1H-benzoimidazole but also to make its derivatives more accessible for widespread research and application.

| Synthetic Approach | Key Features | Potential Advantages for 5-Methyl-2-p-tolyl-1H-benzoimidazole |

| Novel Catalysis | Use of rare earth metals, metal complexes, or nanoparticles. chemmethod.comnih.govbeilstein-journals.orgresearchgate.net | Increased yield, higher selectivity, milder reaction conditions, use of inexpensive catalysts. chemmethod.combeilstein-journals.org |

| Photocatalysis | Utilization of light energy to drive reactions, often with semiconductor catalysts like TiO2. cnr.it | Sustainable energy source, potential for in-situ reagent generation, reduced waste. cnr.it |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. chemmethod.com | Drastically reduced reaction times, improved yields, solvent-free conditions. chemmethod.com |

| One-Pot Procedures | Combining multiple reaction steps into a single process without isolating intermediates. organic-chemistry.orgnih.gov | Increased efficiency, reduced solvent use and waste, simplified work-up. organic-chemistry.org |

Exploration of Advanced Spectroscopic Techniques for Deeper Structural Understanding

While standard spectroscopic methods like NMR (¹H, ¹³C), FTIR, and mass spectrometry are routinely used to characterize benzimidazole (B57391) derivatives, future research can leverage more advanced techniques for a more profound understanding of the structure and dynamics of 5-Methyl-2-p-tolyl-1H-benzoimidazole. researchgate.netnih.govnih.govnih.gov

Future avenues of spectroscopic investigation include:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) LC-MS provide highly accurate mass data, which is crucial for unambiguous formula determination of novel derivatives and metabolites. nih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can be employed for complete and unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could provide insights into the compound's structure in solid formulations.

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. mdpi.com For 5-Methyl-2-p-tolyl-1H-benzoimidazole, obtaining a crystal structure would confirm the planar benzimidazole system and the relative orientations of the methyl and p-tolyl groups, which is critical for understanding intermolecular interactions and for computational modeling. nih.gov

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique that can provide detailed vibrational information, complementing FTIR, and could be used for trace-level detection and analysis of the compound on various surfaces. chromatographyonline.com

A deeper structural elucidation will facilitate a better understanding of structure-activity relationships (SAR) and guide the rational design of new molecules with tailored properties.

| Technique | Information Gained | Significance for 5-Methyl-2-p-tolyl-1H-benzoimidazole |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. nih.gov | Unambiguous identification of synthetic products and potential metabolites. |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships between atoms. | Correct structural assignment, especially for complex derivatives. |

| Single-Crystal X-ray Diffraction | Exact 3D atomic arrangement, bond lengths, and angles. mdpi.comnih.gov | Definitive structural proof, understanding of crystal packing and intermolecular forces. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhanced vibrational spectra for trace analysis. chromatographyonline.com | Potential for developing sensitive detection methods in various matrices. |

Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. For 5-Methyl-2-p-tolyl-1H-benzoimidazole, this integration can accelerate the discovery of new properties and applications, saving significant time and resources.

Future research should focus on:

Molecular Docking and Dynamics: These simulations are crucial for predicting the binding affinity and interaction modes of the compound with biological targets, such as enzymes or receptors. nih.govnih.gov This is particularly relevant given the wide range of biological activities reported for benzimidazoles. nih.govarabjchem.org For example, docking studies could predict the potential of 5-Methyl-2-p-tolyl-1H-benzoimidazole as an inhibitor for specific enzymes like urease or 14α-demethylase. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related benzimidazole derivatives, it is possible to predict the biological activity or physicochemical properties of new, unsynthesized compounds. nih.gov This allows for the prioritization of synthetic targets with the highest potential.

Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties of the molecule, such as charge distribution, frontier molecular orbitals (HOMO-LUMO), and reactivity. beilstein-journals.org This information can help explain reaction mechanisms and predict sites of reactivity for further functionalization. beilstein-journals.org For instance, theoretical calculations helped elucidate reaction selectivity in the synthesis of other benzimidazoles. nih.gov

These predictive models, when validated by targeted experiments, create a feedback loop that dramatically enhances the efficiency of the research and development process.

Diversification of Applications in Emerging Chemical Technologies

While benzimidazoles are well-established in medicinal chemistry, their unique physicochemical properties make them attractive candidates for a range of emerging technologies. nih.govresearchgate.net Future research on 5-Methyl-2-p-tolyl-1H-benzoimidazole should explore its potential beyond the biological realm.

Promising areas for application include:

Materials Science: Polybenzimidazoles (PBIs) are known for their exceptional thermal and chemical stability. nih.gov Research could investigate the incorporation of 5-Methyl-2-p-tolyl-1H-benzoimidazole as a monomer or additive to create advanced polymers for applications such as high-performance fibers, protective coatings, or membranes for fuel cells. nih.gov

Electronics and Photonics: The conjugated π-system of the benzimidazole core suggests potential for use in organic electronics. researchgate.net Derivatives could be explored as components in organic light-emitting diodes (OLEDs), sensors, or as ligands in metal complexes with interesting photoluminescent properties. cnr.itresearchgate.net

Sensors: The imidazole (B134444) ring is an excellent metal-coordinating ligand and can participate in hydrogen bonding. cnr.itbenthamdirect.com This functionality can be harnessed to design chemosensors for the detection of specific metal ions or anions, with detection signaled by a colorimetric or fluorescent change. researchgate.netbenthamdirect.com

Expanding the application scope of 5-Methyl-2-p-tolyl-1H-benzoimidazole into these high-tech areas could lead to the development of novel materials and devices with significant commercial value.

Exploration of Supramolecular Chemistry with 5-Methyl-2-p-tolyl-1H-benzoimidazole

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolbox for creating complex, functional assemblies. researchgate.netbenthamdirect.com The benzimidazole scaffold is particularly well-suited for supramolecular chemistry due to its ability to engage in hydrogen bonding (N-H donor and imine nitrogen acceptor), π-π stacking interactions, and metal coordination. researchgate.netbenthamdirect.com

Future research directions in this area for 5-Methyl-2-p-tolyl-1H-benzoimidazole include:

Self-Assembly: Investigating the self-assembly of the molecule in different solvents and conditions to form ordered structures like nanofibers, vesicles, or organogels. benthamdirect.com These materials could have applications in areas like drug delivery or catalysis.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the compound as an organic linker to construct MOFs or coordination polymers. researchgate.net The specific substitution pattern (methyl and tolyl groups) could be used to tune the porosity, dimensionality, and properties of the resulting frameworks, making them potentially useful for gas storage, separation, or catalysis.

Anion Recognition: Designing receptors based on the 5-Methyl-2-p-tolyl-1H-benzoimidazole scaffold for the selective binding of anions. This is achieved through a combination of hydrogen bonding and electrostatic interactions. researchgate.net

The study of the supramolecular behavior of 5-Methyl-2-p-tolyl-1H-benzoimidazole could lead to the creation of novel "smart" materials whose properties can be tuned by external stimuli. benthamdirect.com

Q & A

Basic: What are the common synthetic routes for 5-Methyl-2-p-tolyl-1H-benzoimidazole, and how are intermediates characterized?

The synthesis typically involves condensation reactions under acidic or reflux conditions. For example, a one-pot, two-step method using p-tolyl-substituted indole precursors and 5-methyl-1H-benzo[d]imidazole derivatives in the presence of p-toluenesulfonic acid (p-TSA) and DMF at 100°C yields the target compound with >80% efficiency . Key intermediates are characterized via:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl and p-tolyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- Infrared (IR) Spectroscopy : Identifies functional groups like C=N (benzimidazole ring) and C-H (aromatic/methyl) stretches .

Basic: How are impurities or byproducts identified during synthesis?

Chromatographic methods (TLC, HPLC) monitor reaction progress. For instance, in the synthesis of analogous benzimidazoles, TLC with ethyl acetate/hexane (3:7) is used to track intermediates . Post-reaction, byproducts (e.g., unreacted indole derivatives) are isolated via column chromatography and analyzed using NMR and HRMS to confirm structural deviations .

Advanced: How can reaction conditions be optimized to improve yields of 5-Methyl-2-p-tolyl-1H-benzoimidazole?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (DMF, dioxane) enhance solubility of aromatic intermediates .

- Catalyst Use : Triethylamine or MgCl accelerates condensation reactions by deprotonating intermediates .

- Temperature Control : Reflux (100–120°C) ensures complete cyclization, while lower temperatures reduce side reactions like oxidation .

For example, a 75% yield was achieved using methanol/water with KCO and MgCl under reflux .

Advanced: How can computational methods (e.g., DFT) predict electronic properties of 5-Methyl-2-p-tolyl-1H-benzoimidazole?

Density Functional Theory (DFT) with B3LYP/6-31G* basis sets calculates:

- HOMO-LUMO gaps : Predicts reactivity (e.g., electron-deficient p-tolyl groups lower LUMO energy, enhancing electrophilic substitution) .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic sites for functionalization .

- Optimized geometries : Validates experimental crystallographic data (e.g., dihedral angles between benzimidazole and p-tolyl groups) .

Advanced: How are structural contradictions resolved in NMR data for substituted benzimidazoles?

Conflicting NMR signals (e.g., overlapping aromatic protons) are resolved via:

- 2D NMR (COSY, HSQC) : Correlates H-H coupling and H-C connectivity to assign peaks .

- Deuterated Solvent Shifts : Comparing DMSO-d vs. CDCl spectra distinguishes exchangeable protons (e.g., NH in benzimidazole) .

- Crystallography : Single-crystal X-ray diffraction provides definitive bond lengths and angles, resolving ambiguities in substituent orientation .

Advanced: What strategies are used to design 5-Methyl-2-p-tolyl-1H-benzoimidazole derivatives for biological targets (e.g., PTP1B inhibition)?

Structure-Activity Relationship (SAR) approaches include:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO) at the 5-position enhances binding to enzyme active sites .

- Heterocycle Hybridization : Coupling with thiazole or triazole moieties improves solubility and target affinity (e.g., IC values <10 µM for PTP1B inhibition) .

- Docking Studies : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding modes to validate experimental IC data .

Advanced: How are photophysical properties (e.g., fluorescence) of 5-Methyl-2-p-tolyl-1H-benzoimidazole derivatives analyzed?

Methods include:

- UV-Vis Spectroscopy : Measures absorption maxima (λ) to assess π→π* transitions influenced by substituents .

- Fluorescence Quenching : Titration with metal ions (e.g., Zn) quantifies Stern-Volmer constants for sensor applications .

- Time-Resolved Spectroscopy : Determines excited-state lifetimes to evaluate potential in optoelectronic materials .

Basic: What safety precautions are required when handling 5-Methyl-2-p-tolyl-1H-benzoimidazole?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMF, MeOH) .

- Emergency Protocols : Immediate rinsing with water for exposure and medical consultation for ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.